2-(Benzylthio)pyrimidine-5-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the condensation of aldehydes with other nitrogen-containing compounds. For instance, 1-vinylpyrrole-benzimidazole ensembles are synthesized through the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine, which could be analogous to the synthesis of 2-(Benzylthio)pyrimidine-5-carbaldehyde by condensation with suitable sulfur and nitrogen-containing reactants . Additionally, the synthesis of 2-RF-pyrimido[1,2-a]benzimidazole-4-carbaldehyde derivatives involves the reaction between 3-(polyfluoroacetyl)pyruvaldehyde dimethyl acetals and 2-aminobenzimidazole, indicating that pyrimidine derivatives can be synthesized through reactions involving aldehydes and amines .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Benzylthio)pyrimidine-5-carbaldehyde can be complex, as seen in the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate. This compound forms a dimeric structure with a row of five fused rings, which suggests that 2-(Benzylthio)pyrimidine-5-carbaldehyde could also exhibit interesting structural features when forming complexes .
Chemical Reactions Analysis
The reactivity of carbaldehyde derivatives with organo-derivatives of Group III elements is highlighted in the reactions between oximes and organo-derivatives. Pyridine-2-carbaldehyde oxime, for example, reacts with trimethylborane to form a crystalline oximate, indicating that 2-(Benzylthio)pyrimidine-5-carbaldehyde may also undergo similar reactions with organometallic compounds to form new derivatives .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(Benzylthio)pyrimidine-5-carbaldehyde are not directly discussed, the properties of related compounds can be inferred. The synthesized 1-vinyl-1H-pyrrol-2-yl-1H-benzimidazoles are intensely fluorescent, which suggests that the pyrimidine-5-carbaldehyde derivative may also possess fluorescent properties . The influence of substituents, such as fluorinated groups, on the regiochemical outcome of reactions is also noted, which could be relevant for understanding the reactivity of 2-(Benzylthio)pyrimidine-5-carbaldehyde .
Scientific Research Applications
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
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Anti-Inflammatory Effects
- Application Summary : Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Antioxidant Effects
In a review article on the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines, it was mentioned that through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels . While this is not directly related to “2-(Benzylthio)pyrimidine-5-carbaldehyde”, it does show the potential for pyrimidines to be used in the development of new anti-inflammatory agents .
In a review article on the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines, it was mentioned that through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels . While this is not directly related to “2-(Benzylthio)pyrimidine-5-carbaldehyde”, it does show the potential for pyrimidines to be used in the development of new anti-inflammatory agents .
Safety And Hazards
properties
IUPAC Name |
2-benzylsulfanylpyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-8-11-6-13-12(14-7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTDTICMHNEHCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649830 |
Source
|
Record name | 2-(Benzylsulfanyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)pyrimidine-5-carbaldehyde | |
CAS RN |
915920-15-9 |
Source
|
Record name | 2-(Benzylsulfanyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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